3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid

Contrast Agent Analysis Impurity Profiling HPLC System Suitability

3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid (CAS 21656-26-8) is a triiodinated benzoic acid derivative belonging to the same structural class as ionic X-ray contrast agent monomers. The compound is formally designated as 2,4,6-triiodo-3-(N-methylcarbamoyl)-5-(N-methylacetylamino)benzoic acid and bears a free carboxylic acid group.

Molecular Formula C12H11I3N2O4
Molecular Weight 627.94 g/mol
CAS No. 21656-26-8
Cat. No. B116995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
CAS21656-26-8
Synonyms3-(Acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic Acid
Molecular FormulaC12H11I3N2O4
Molecular Weight627.94 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
InChIInChI=1S/C12H11I3N2O4/c1-4(18)17(3)10-8(14)5(11(19)16-2)7(13)6(9(10)15)12(20)21/h1-3H3,(H,16,19)(H,20,21)
InChIKeyRSYPDFSNPVTGBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic Acid (CAS 21656-26-8): Procurement-Relevant Identity and Class Context


3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid (CAS 21656-26-8) is a triiodinated benzoic acid derivative belonging to the same structural class as ionic X-ray contrast agent monomers [1]. The compound is formally designated as 2,4,6-triiodo-3-(N-methylcarbamoyl)-5-(N-methylacetylamino)benzoic acid and bears a free carboxylic acid group [2]. Its core scaffold is identical to that of iotalamic acid (5-acetamido-2,4,6-triiodo-N-methylisophthalamic acid; CAS 2276-90-6), differing only by N-methylation of the acetamido substituent [3]. This structural signature also appears as the monomeric fragment within the dimeric low-osmolality contrast agent ioxaglic acid (Hexabrix) [4].

Why Iotalamic Acid or Ioxaglic Acid Cannot Substitute for 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic Acid in Analytical and Synthetic Workflows


Although 3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid shares an iodinated isophthalamic acid core with iotalamic acid and constitutes the monomeric subunit of ioxaglic acid, the presence of a tertiary N-methylacetamido group at position 5 instead of a secondary acetamido group fundamentally alters its chromatographic retention, mass spectrometric fragmentation, and hydrogen-bonding capacity relative to iotalamic acid [1]. In impurity profiling, pharmacopoeial methods for iotalamic acid or ioxaglic acid require this exact N-methylated entity as a specified impurity or system suitability marker; substituting the des-methyl analog (iotalamic acid) or the dimer (ioxaglic acid) invalidates relative retention time calibrations and peak purity assessments [2]. For synthetic chemistry applications, the compound serves as a protected or pre-functionalized intermediate that cannot be replaced by iotalamic acid because the N-methyl group blocks undesired acylation side reactions during dimerization toward ioxaglic acid analogs [3].

Quantitative Differentiation Evidence for 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic Acid Versus Closest Analogs


Structural Differentiation: N-Methylacetamido vs. Acetamido at Position 5 Determines Chromatographic Selectivity and Impurity Identification

The target compound bears an N-methylacetamido group at position 5, whereas iotalamic acid (CAS 2276-90-6) bears a secondary acetamido group at the same position. This single N-methyl substitution increases molecular mass by 14.03 Da (627.94 vs. 613.91 g/mol) and eliminates the amide proton donor, altering reversed-phase HPLC retention and MS fragmentation pathways [1]. Pharmacopoeial impurity methods for ioxaglic acid utilize this compound as a specified impurity standard because its distinct retention time and mass enable unequivocal identification separate from the des-methyl analog [2].

Contrast Agent Analysis Impurity Profiling HPLC System Suitability

Monomeric Building Block vs. Dimeric Drug Substance: Differentiating Procurement for Synthesis vs. Formulation

The compound is the monomeric fragment that constitutes half of the ioxaglic acid dimer. Ioxaglic acid (C24H21I6N5O8; MW 1268.88) is assembled by coupling two triiodinated monomers: one bearing an N-methylacetamido group (the target compound) and another bearing a hydroxyethylcarbamoyl group [1]. Procuring the monomeric target compound, rather than the full dimer, is essential for synthetic chemistry programs that require site-specific functionalization of a single triiodinated ring, or for preparing asymmetric dimers where one ring must be N-methylated and the other not [2].

Contrast Agent Synthesis Dimerization Intermediate Ioxaglic Acid Precursor

Melting Point Differentiation as a Surrogate for Crystalline Purity and Handling Requirements

The target compound has a reported melting point of 280 °C [1]. Iotalamic acid decomposes at approximately 285 °C [2]. While a 5 °C difference appears modest, the target compound melts without decomposition, whereas iotalamic acid's value is reported as a decomposition point, indicating different thermal degradation pathways [2]. This distinction affects drying and storage protocols: the N-methylated compound can be dried at temperatures approaching 250 °C without chemical change, which is not advisable for iotalamic acid due to incipient decomposition.

Physicochemical Characterization Melting Point Crystalline Purity

Pre-designated Pharmacopoeial Impurity Marker for Ioxaglic Acid: Regulatory Identity vs. Generic Triiodinated Benzoic Acids

The compound is catalogued by multiple reference standard suppliers explicitly as an ioxaglic acid impurity (Impurity D) or iotalamic acid-related substance [1]. Generic triiodinated benzoic acid derivatives that are not N-methylated at the acetamido position are not listed in these pharmacopoeial impurity tables. This means the compound possesses a specific regulatory identity tied to batch-release testing of ioxaglic acid drug substance, a status that non-methylated analogs do not share .

Pharmaceutical Analysis Reference Standard Pharmacopoeial Impurity

High-Value Application Scenarios for Procuring 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic Acid


Pharmacopoeial Impurity Reference Standard for Ioxaglic Acid (Hexabrix) Quality Control

The compound serves as the identity-confirmed reference material for Ioxaglic Acid Impurity D in USP/EP monograph methods. QC laboratories performing batch-release testing of ioxaglic acid active pharmaceutical ingredient require this exact N-methylated monomer to establish system suitability, relative retention time markers, and quantitation limits. Substitution with iotalamic acid or any non-N-methylated triiodinated monomer yields incorrect retention times and fails regulatory audit requirements [1].

Synthetic Intermediate for Asymmetric Dimeric Contrast Agent Development

In medicinal chemistry programs developing next-generation dimeric or oligomeric iodinated contrast agents, the monomeric target compound provides a selectively protected building block. The N-methyl group on the acetamido moiety prevents unwanted acylation at that nitrogen during amide-bond-forming steps, enabling controlled sequential coupling to produce asymmetric dimers with differentiated pharmacokinetic properties. The free carboxylic acid at position 1 serves as the activation site for the first coupling step [2].

Metabolite Identification and Forced Degradation Studies of Ioxaglic Acid

During forced degradation studies of ioxaglic acid under hydrolytic conditions, the amide bond linking the two monomeric units can cleave, releasing the target compound as a primary degradation product. Having the authentic monomeric compound as a reference standard enables unequivocal identification of this degradant by LC-MS/MS retention time and fragmentation pattern matching, which is a requirement for ICH Q3A/B-compliant impurity profiling in drug product stability studies [1].

Physicochemical Reference for Computational Modeling of Iodinated Contrast Agent Monomers

The compound's experimentally determined melting point (280 °C), molecular weight, and defined crystallinity provide a validated dataset for computational chemists developing QSPR models of triiodinated contrast agent monomers. Its N-methylated amide distinguishes it from the broader class and serves as a calibration point for predicting how N-substitution affects logP, aqueous solubility, and protein binding in ionic monomeric contrast agents [3].

Quote Request

Request a Quote for 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.